Desmethyl Ranitidine

Overview

Description

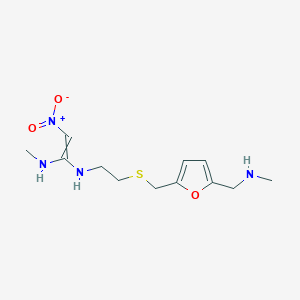

Desmethyl Ranitidine is a derivative of Ranitidine, a histamine H2-receptor antagonist . It is used to prevent and treat gastric-acid associated conditions, including ulcers, due to its ability to decrease gastric acid secretion . The empirical formula of Desmethyl Ranitidine is C12H20N4O3S .

Synthesis Analysis

The synthesis of Desmethyl Ranitidine involves complex chemical reactions. A study on the LC-MS/MS quantification of NMDA in the drug product, ranitidine, was developed to analyze the synthesis process . The rate of reaction is influenced by heat, humidity, and the crystal morphology .

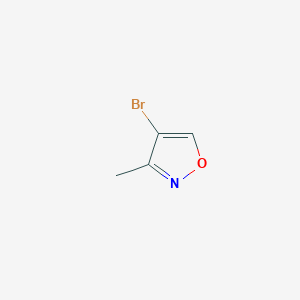

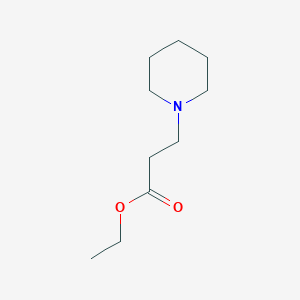

Molecular Structure Analysis

The molecular formula of Desmethyl Ranitidine is C12H20N4O3S . It contains a total of 40 bonds, including 20 non-H bonds, 8 multiple bonds, 10 rotatable bonds, 3 double bonds, 5 aromatic bonds, 1 five-membered ring, 3 secondary amines (aliphatic), 1 nitro group (aliphatic), 1 sulfide, and 1 Furane .

Chemical Reactions Analysis

Ranitidine undergoes self-decomposition, causing nitrite concentration to increase during storage. The rate of reaction is influenced by heat, humidity, and the crystal morphology . DMA released from ranitidine could also lead to NDMA formation upon contact with nitrosating agents . The destruction of nitrosamines requires strong reaction conditions .

Physical And Chemical Properties Analysis

Desmethyl Ranitidine is a granular substance that is soluble in water . It has a slightly bitter taste and sulfur-like odor . The volume of distribution is about 1.4 L/kg and serum protein binding averages 15% .

Scientific Research Applications

Treatment of Gastric Ulcer

Specific Scientific Field

Pharmaceutics

Summary of the Application

Ranitidine Hydrochloride has been used in the formulation of gastro retentive floating microspheres for the treatment of gastric ulcers .

Methods of Application or Experimental Procedures

The floating microspheres of Ranitidine Hydrochloride were prepared by Ionotropic Gelation technique and solvent evaporation technique using different carriers’ ratios (Carbopol 934, Chitosan, and sodium alginate) .

Results or Outcomes

The developed floating microsphere of Ranitidine Hydrochloride can be used for prolonged release in the stomach, therefore improving the bioavailability and patient compliance . The in-vitro drug release study revealed that certain formulations had up to 93.68% drug released at the end of dissolution studies .

Investigation of Permeability Changes

Specific Scientific Field

Pharmacokinetics

Summary of the Application

The effect of different concentrations of sodium sulfobutyl ether-β-cyclodextrin (SBE-β-CD) on the absorption of ranitidine was investigated to examine the mechanism of permeability changes .

Methods of Application or Experimental Procedures

The results of a parallel artificial membrane permeability assay (PAMPA) were used to show that increasing the concentration of sodium sulfobutyl ether-β-cyclodextrin (SBE-β-CD) affected the absorption of ranitidine .

Results or Outcomes

The study found that permeability has an important effect on drug absorption .

Assessment of Carcinogenicity

Specific Scientific Field

Pharmacology

Summary of the Application

Ranitidine has been assessed for carcinogenicity due to the presence of N-Nitrosodimethylamine (NDMA), a Class 2A carcinogen .

Methods of Application or Experimental Procedures

The assessment was carried out by the European Medicines Agency (EMA) and involved the evaluation of Ranitidine Active Pharmaceutical Ingredient (API) batches and finished products .

Results or Outcomes

The assessment led to concerns about the levels of NDMA present in Ranitidine . The acceptable daily intake limit of NDMA in ranitidine was set at 96 ng/day .

Quantification of Nitrosamine Genotoxic Impurities

Specific Scientific Field

Analytical Chemistry

Summary of the Application

Ranitidine has been used in the development of a method for the sensitive and robust quantification of several nitrosamine Genotoxic Impurities (GTIs) including NDMA, NDEA, NEIPA, NDIPA, NDBA, and NMBA .

Methods of Application or Experimental Procedures

The method involved the use of LC-MS conditions and the Waters ACQUITY UPLC I-Class/Xevo TQ-XS Tandem Quadrupole Mass Spectrometer .

Results or Outcomes

The method provided a simple and reproducible way for the detection and quantification of multiple nitrosamine impurities . It achieved Lower Limits of Quantification (LLOQs) of 0.025–0.1 ng/mL .

Safety And Hazards

Avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The FDA has requested manufacturers to withdraw all prescription and over-the-counter ranitidine drugs from the market immediately due to the presence of a contaminant known as N-Nitrosodimethylamine (NDMA) in ranitidine medications . Future research and development efforts may focus on finding alternatives to ranitidine-containing medicines .

properties

IUPAC Name |

(E)-1-N-methyl-1-N'-[2-[[5-(methylaminomethyl)furan-2-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O3S/c1-13-7-10-3-4-11(19-10)9-20-6-5-15-12(14-2)8-16(17)18/h3-4,8,13-15H,5-7,9H2,1-2H3/b12-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZLBVRXZNDXPPW-XYOKQWHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC1=CC=C(O1)CSCCN/C(=C/[N+](=O)[O-])/NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desmethyl Ranitidine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-[3-(Dimethylamino)-2-methylpropyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol](/img/structure/B23120.png)

![Bis[tert-butyl(dimethyl)silyl] sebacate](/img/structure/B23141.png)